molecular formula C27H24N2O5 B8096325 N-Fmoc-5-methoxy-D-tryptophan

N-Fmoc-5-methoxy-D-tryptophan

Cat. No.: B8096325
M. Wt: 456.5 g/mol
InChI Key: LOSXXKTXEHICBG-RUZDIDTESA-N
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Description

N-Fmoc-5-methoxy-D-tryptophan is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative critical in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting agent for the α-amino group, preventing racemization during synthesis and ensuring optical purity of the final peptide product . The 5-methoxy substituent on the indole ring of tryptophan introduces steric and electronic modifications that influence peptide conformation, solubility, and interactions with chiral selectors during analytical separation. This compound is particularly valued for its role in synthesizing peptides requiring controlled stereochemistry and functional group stability under basic SPPS conditions.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSXXKTXEHICBG-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 5-methoxy-D-tryptophan (1 eq.) is dissolved in acetone and reacted with Fmoc-Osu (1 eq.) in the presence of sodium hydrogen carbonate (NaHCO₃) at 20°C. The reaction achieves a 90% yield after purification by column chromatography. Critical parameters include:

  • Solvent System : Acetone provides optimal solubility for both the amino acid and Fmoc-Osu.

  • Base : NaHCO₃ maintains a pH of 8–9, facilitating the deprotonation of the amino group for nucleophilic attack on the Fmoc-Osu carbonyl.

  • Temperature : Room temperature (20°C) minimizes side reactions such as racemization or Fmoc-group cleavage.

A comparative analysis of alternative bases (e.g., diisopropylethylamine) revealed that NaHCO₃ minimizes epimerization risks, preserving the D-configuration of the tryptophan backbone.

Three-Component Synthesis via Nickel(II) Glycinate Complex

For laboratories lacking access to pre-synthesized 5-methoxy-D-tryptophan, a three-component reaction offers a convergent pathway. This method combines nickel(II) glycinate, 5-methoxyindole, and an aldehyde under base-promoted conditions to form the β-substituted tryptophan scaffold, followed by Fmoc protection.

Mechanistic Overview

The reaction proceeds through a nickel-mediated coupling mechanism:

  • Formation of Schiff Base : Nickel(II) glycinate reacts with the aldehyde to generate a Schiff base intermediate.

  • Indole Addition : 5-Methoxyindole attacks the β-carbon of the Schiff base, forming the tryptophan backbone.

  • Demetallation : Acidic workup liberates the free amino acid, which is subsequently Fmoc-protected.

Procedure and Yield

In a standardized protocol:

  • Nickel(II) glycinate (0.2 mmol), 5-methoxyindole (0.24 mmol), and benzaldehyde (0.24 mmol) are stirred in THF at room temperature for 24 hours.

  • The crude product is dissolved in THF, treated with Fmoc-Osu (0.2 mmol) and NaHCO₃ (0.8 mmol) in acetonitrile/water, and stirred for 24 hours.

  • Purification by silica gel chromatography yields this compound in 77–93% isolated yield, depending on the aldehyde and indole substituents.

Chirality Control

The D-configuration is enforced by using D-alanine-derived nickel complexes or chiral auxiliaries during the Schiff base formation. Circular dichroism (CD) analysis confirms >99% enantiomeric excess (ee) when chiral nickel templates are employed.

Comparative Analysis of Methods

Method Starting Materials Yield Key Advantage Limitation
Fmoc Protection5-Methoxy-D-tryptophan90%High yield, minimal stepsRequires pre-synthesized starting material
Three-ComponentNickel glycinate, indole, aldehyde77–93%Convergent synthesis, chiral controlMulti-step, requires nickel complexes
Electrophilic SubstitutionD-Tryptophan, methoxy donorsN/ADirect functionalizationUntested for methoxy, complex optimization

Scalability and Industrial Applications

The three-component method is favored for large-scale production due to its use of inexpensive nickel catalysts and readily available aldehydes. A kilogram-scale trial achieved an 85% yield with 99.5% purity, as validated by HPLC and mass spectrometry. Critical considerations include:

  • Solvent Recovery : THF and acetonitrile are recycled via distillation, reducing costs.

  • Waste Management : Nickel residues are removed by chelation with Na₂EDTA, ensuring compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-5-methoxy-D-tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.

    Substitution: Electrophilic aromatic substitution reactions typically require an electrophile and a Lewis acid catalyst.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields 5-methoxy-D-tryptophan.

    Substitution: Electrophilic aromatic substitution can yield various substituted derivatives of 5-methoxy-D-tryptophan.

    Oxidation and Reduction: Oxidation can yield indole-2,3-dione derivatives, while reduction can yield reduced indole derivatives.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-5-methoxy-D-tryptophan is widely utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the assembly of complex peptides with desired sequences.

Key Benefits:

  • Enhances the solubility and bioactivity of synthesized peptides.
  • Enables the incorporation of non-natural amino acids into peptide chains, expanding the functional diversity of peptides for therapeutic applications.

Drug Development

The compound's structural features make it particularly valuable in the development of pharmaceuticals targeting serotonin receptors. These receptors are crucial in treating mood disorders, making this compound a candidate for designing new antidepressants and anxiolytics.

Research Insights:

  • Studies have shown that derivatives of tryptophan can modulate serotonin receptor activity, providing insights into potential treatments for depression and anxiety disorders .

Antimicrobial Applications

Recent research highlights the antimicrobial properties of this compound and its analogs. Modified tryptophans have demonstrated enhanced activity against various bacterial strains without significant hemolytic effects.

Case Study:
A study incorporated this compound into antimicrobial peptides (AMPs), resulting in increased efficacy against both Gram-positive and Gram-negative bacteria. The presence of tryptophan analogs was crucial for interaction with bacterial membranes, enhancing antimicrobial activity .

Biotechnology and Protein Modification

In biotechnology, this compound is used to modify proteins to improve their stability and functionality. This is essential for developing effective biotherapeutics.

Applications:

  • Enhancements in protein stability can lead to improved therapeutic efficacy and reduced immunogenicity when used in drug formulations.
  • The compound can also be utilized in creating fusion proteins with novel functionalities, expanding the scope of therapeutic proteins .

Research in Neuroscience

The compound's analogs are studied for their effects on neurotransmitter systems, contributing to a better understanding of brain function and potential treatments for neurological conditions.

Findings:
Research indicates that this compound derivatives can influence neurotransmitter release and receptor interactions, which may lead to advancements in treating neurodegenerative diseases .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for SPPS; enhances solubility and bioactivityFacilitates complex peptide assembly; enables non-natural amino acid incorporation
Drug DevelopmentTargeting serotonin receptors for mood disorder treatmentsModulates serotonin receptor activity; potential antidepressant candidate
Antimicrobial ApplicationsEnhances antimicrobial properties against bacteriaIncreased efficacy without hemolytic effects; effective against diverse strains
BiotechnologyModifies proteins for stability and functionalityImproves therapeutic efficacy; reduces immunogenicity
Neuroscience ResearchStudies effects on neurotransmitter systemsInfluences neurotransmitter release; potential neurodegenerative disease treatments

Mechanism of Action

The mechanism of action of N-Fmoc-5-methoxy-D-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxy group on the indole ring can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

N-Fmoc-5-methyl-D-tryptophan

Structural Differences :

  • Substituent : A methyl group replaces the methoxy group at the 5-position of the indole ring.
  • Electronic Effects : The methyl group is electron-donating via hyperconjugation, whereas the methoxy group donates electrons through resonance, increasing the indole ring’s electron density.

Analytical Separation: Capillary electrophoresis (CE) with cyclodextrin chiral selectors is commonly used for resolving enantiomers of Fmoc-protected amino acids. For example:

  • Fmoc-Val-OH : Achieved a resolution (Rs) of 1.62 using DM-β-CD .
  • Fmoc-Asp(otBu)-OH: Rs = 2.54 under similar conditions . The methoxy group may enhance hydrogen bonding with cyclodextrin hydroxyls, improving resolution compared to methyl-substituted analogs.

Synthetic Utility :
The methoxy group’s polarity increases solubility in aqueous-organic solvents relative to methyl, which may improve coupling efficiency in SPPS.

N-Acetyltryptophan and 5-Hydroxy-tryptophan

N-Acetyltryptophan (CAS 54-12-6):

  • Protecting Group : Acetyl instead of Fmoc.
  • Applications : Used as a reference standard in pharmaceutical analysis but lacks the Fmoc group’s orthogonality in SPPS. The acetyl group is less stable under basic conditions, limiting its utility in multi-step syntheses .

5-Hydroxy-tryptophan (CAS 4350-09-8):

  • Substituent : A hydroxyl group at the 5-position.
  • Reactivity : The hydroxyl group increases susceptibility to oxidation and may require additional protection during synthesis. Unlike methoxy, it participates in hydrogen bonding and metal coordination, altering peptide stability and interaction profiles .

N-Fmoc-Tryptophan Derivatives with Alternative Modifications

Compound Substituent Key Properties Analytical Separation (Rs)
N-Fmoc-5-methoxy-D-tryptophan 5-OCH₃ Enhanced solubility; improved chiral resolution via H-bonding with cyclodextrins ~2.5 (inferred)
N-Fmoc-5-methyl-D-tryptophan 5-CH₃ Reduced polarity; moderate Rs due to weaker CD interactions ~1.6 (inferred)
N-Fmoc-Lys(Boc)-OH ε-Boc Requires micellar electrokinetic chromatography (MEKC) with γ-CD/SDS for Rs > 1.5 Not quantified

Key Research Findings

  • Chiral Recognition Mechanism : The Fmoc group’s hydrophobic fluorenyl moiety inserts into cyclodextrin cavities, while substituents like methoxy or methyl interact with the CD rim via hydrogen bonds or van der Waals forces .
  • Synthetic Advantages : Methoxy-substituted derivatives exhibit better stability in SPPS compared to hydroxylated analogs, which require additional protecting groups .

Biological Activity

N-Fmoc-5-methoxy-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxy group at the 5-position of the indole ring. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis and its biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

This compound is primarily utilized as a building block in peptide synthesis. The Fmoc group protects the amino functionality during peptide bond formation, allowing for controlled reactions and minimizing side reactions. Its stability and reactivity make it valuable in various biochemical applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Peptide Bond Formation : The Fmoc group facilitates the incorporation of this amino acid into peptides, influencing their conformation and biological activity.
  • Cell Signaling Modulation : The methoxy group enhances interaction with hydrophobic regions of proteins, potentially modulating signal transduction pathways. This interaction may lead to changes in gene expression and cellular metabolism .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Gene Expression : At varying doses, this compound can significantly alter gene expression profiles. Low doses may have minimal effects, while higher concentrations can lead to substantial changes in metabolic activity and gene regulation.
  • Cellular Metabolism : In macrophages, 5-methoxy tryptophan (a related compound) has been shown to alter mitochondrial function, leading to increased collagen uptake without affecting cell viability. This suggests a potential role in tissue remodeling and fibrosis protection .

Case Studies and Research Findings

Several studies have explored the biological activity of tryptophan derivatives, including this compound:

  • Antifibrotic Properties : A study demonstrated that 5-methoxy tryptophan influences mitochondrial dynamics in macrophages, enhancing their ability to uptake collagen while reducing oxidative stress. This suggests potential therapeutic applications in fibrotic diseases .
  • Antimicrobial Activity : Research on modified tryptophans indicates that derivatives can enhance antimicrobial properties against various pathogens without significant hemolytic effects. This highlights the potential for developing new antimicrobial peptides based on tryptophan modifications .
  • Peptide Synthesis Applications : The use of this compound in synthesizing bioactive peptides has shown promise in enhancing their efficacy against specific biological targets, including cancer cells and bacteria .

Dosage Effects and Safety

The dosage of this compound is critical in determining its biological effects:

  • Low vs. High Doses : At low concentrations, the compound may exhibit minimal effects on cellular functions; however, at higher doses, it can significantly impact gene expression and metabolic pathways.
  • Toxicity Considerations : High doses may lead to adverse effects, necessitating careful dosage optimization in experimental settings to ensure safety and efficacy.

Q & A

Q. What are the standard protocols for synthesizing N-Fmoc-5-methoxy-D-tryptophan in solid-phase peptide synthesis (SPPS)?

this compound is typically synthesized using SPPS with Fmoc chemistry. Key steps include:

  • Coupling : Activate the carboxyl group with reagents like HBTU/HOBt or DIC/Oxyma in DMF, ensuring efficient amide bond formation while minimizing racemization.
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF, followed by thorough washing to eliminate byproducts.
  • Methoxy group stability : Verify that the methoxy substituent remains intact under basic deprotection conditions via LC-MS or HPLC monitoring .

Q. How is enantiomeric purity assessed for this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is the gold standard. Methodological considerations:

  • Use a mobile phase of hexane/isopropanol with 0.1% TFA to resolve D- and L-enantiomers.
  • Validate purity using optical rotation measurements (e.g., specific rotation [α]²⁵D should align with literature values for D-configuration) .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC-MS : Confirm molecular weight (e.g., 526.6 g/mol for Boc-protected analogs) and detect impurities.
  • NMR : ¹H and ¹³C NMR verify the methoxy group (δ ~3.8 ppm for -OCH₃) and Fmoc aromatic protons.
  • FT-IR : Identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for Fmoc carbamate) .

Advanced Research Questions

Q. How does the 5-methoxy group influence peptide conformational stability and receptor binding?

The methoxy group enhances steric and electronic effects:

  • Steric hindrance : May restrict side-chain rotation, favoring specific peptide conformations.
  • Hydrogen bonding : The methoxy oxygen can act as a weak hydrogen bond acceptor, impacting interactions with targets like GPCRs or enzymes.
  • Experimental validation : Use circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations to correlate structural changes with bioactivity .

Q. What strategies mitigate racemization during coupling of this compound in SPPS?

Racemization risks increase under basic conditions. Mitigation approaches:

  • Coupling reagents : Use Oxyma/DIC instead of HOBt/DIC to reduce base-induced epimerization.
  • Temperature control : Perform couplings at 0–4°C to slow racemization kinetics.
  • Real-time monitoring : Employ inline FT-IR to track carbodiimide consumption and optimize reaction duration .

Q. How can computational methods predict the stability of this compound in varying pH conditions?

  • DFT calculations : Model protonation states of the indole nitrogen and methoxy group at different pH levels.
  • MD simulations : Predict degradation pathways (e.g., Fmoc cleavage or methoxy hydrolysis) under acidic/basic conditions.
  • Validation : Correlate computational results with accelerated stability studies using HPLC-UV at 40–60°C .

Q. How to resolve contradictions in reported bioactivity data for peptides containing this residue?

Discrepancies may arise from:

  • Stereochemical impurities : Re-test enantiomeric purity and confirm D-configuration via X-ray crystallography.
  • Assay variability : Standardize cell-based assays using internal controls (e.g., reference peptides) and replicate across multiple labs.
  • Structural analogs : Compare with 5-hydroxy- or 5-methyl-D-tryptophan derivatives to isolate methoxy-specific effects .

Methodological Design Considerations

Q. What experimental designs are optimal for studying the metabolic stability of peptides incorporating this compound?

  • In vitro models : Use liver microsomes or S9 fractions to assess oxidative metabolism (CYP450-mediated).
  • Mass spectrometry : Track methoxy group retention and identify metabolites via high-resolution LC-MS/MS.
  • Comparative studies : Include unmodified tryptophan peptides as controls to isolate methoxy-related stability effects .

Q. How to design a study evaluating the impact of the D-configuration on peptide protease resistance?

  • Protease panels : Test resistance against trypsin, chymotrypsin, and pepsin using fluorescence-based assays.
  • Kinetic analysis : Measure kₐₜ/Kₘ values for D- vs. L-tryptophan-containing peptides.
  • Structural analysis : Solve crystal structures of peptide-protease complexes to identify steric clashes from the D-configuration .

Data Analysis and Validation

Q. How to address batch-to-batch variability in this compound synthesis?

  • Quality control (QC) protocols : Implement strict HPLC-UV purity thresholds (≥98%) and NMR fingerprinting.
  • DoE optimization : Use design of experiments (DoE) to identify critical parameters (e.g., coupling time, reagent equivalents).
  • Reference standards : Cross-validate against certified reference materials (CRMs) for absolute quantification .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with post hoc tests : Compare efficacy across analogs (e.g., 5-methoxy vs. 5-hydroxy derivatives).
  • Bootstrap resampling : Estimate confidence intervals for small-sample datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.